ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate
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Overview
Description
Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromomethyl and dichloropyridine groups, making it a versatile intermediate in organic synthesis. It is commonly used in the development of pharmaceuticals, agrochemicals, and other fine chemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate typically involves the bromination of ethyl 2,6-dichloropyridine-3-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to maintain consistent reaction parameters and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl-substituted pyridine derivatives.
Scientific Research Applications
Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: Applied in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the pyridine ring. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(chloromethyl)-2,6-dichloropyridine-3-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Ethyl 5-(methyl)-2,6-dichloropyridine-3-carboxylate: Lacks the halogen substituent on the methyl group.
Ethyl 5-(bromomethyl)-2,6-difluoropyridine-3-carboxylate: Contains fluorine atoms instead of chlorine atoms.
Uniqueness
Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate is unique due to the presence of both bromomethyl and dichloropyridine groups. This combination imparts distinct reactivity and allows for diverse synthetic applications. The bromomethyl group provides a reactive site for nucleophilic substitution, while the dichloropyridine moiety enhances the compound’s stability and electronic properties.
Properties
CAS No. |
2731014-56-3 |
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Molecular Formula |
C9H8BrCl2NO2 |
Molecular Weight |
313 |
Purity |
95 |
Origin of Product |
United States |
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